

Application Notes and Protocols for SNAC (Salcaprozate Sodium) in Animal Models

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Compound of Interest		
Compound Name:	SN-008	
Cat. No.:	B7382933	Get Quote

A Note on Compound Identification: The term "SN-008" is not consistently associated with a single, specific compound in publicly available scientific literature. However, based on research into compounds used in animal models for drug development, it is highly probable that the intended compound is Salcaprozate Sodium (SNAC), a well-documented oral permeability enhancer. These application notes and protocols are therefore based on SNAC. Another possibility in the realm of immuno-oncology is the anti-LLT1 antibody ZM008, and a brief section on its use is also included for completeness.

Topic: The Use of SNAC (Salcaprozate Sodium) in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed application notes and protocols for the use of SNAC in animal models, with a focus on its role as an oral absorption promoter.

Introduction to SNAC

Salcaprozate Sodium (SNAC), or sodium N-[8-(2-hydroxybenzoyl)amino] caprylate, is a synthetic N-acetylated amino acid derivative of salicylic acid.[1][2] It is classified as an oral absorption promoter and has been explored for its potential to deliver oral forms of various drugs, including heparin, insulin, and semaglutide.[3] SNAC is considered a transcellular,



carrier-based permeation enhancer.[4] It has been granted "generally recognized as safe" (GRAS) status by the US FDA in the context of a medical food formulation for vitamin B12.[4][5]

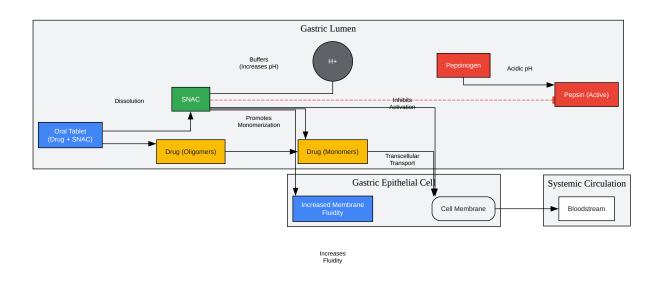
Mechanism of Action

The precise mechanism of action for SNAC is still under investigation, but it is understood to enhance the oral bioavailability of co-administered drugs through several actions, primarily in the stomach.[4][5]

- Localized pH Neutralization: SNAC acts as a buffer, locally increasing the pH in the
 microenvironment of the stomach where the tablet erodes. This protects acid-sensitive drugs
 from the highly acidic gastric environment and reduces the activity of degradative enzymes
 like pepsin.[4][5]
- Increased Membrane Fluidity: SNAC is believed to insert itself into the lipid membranes of gastric epithelial cells, increasing their fluidity. This transiently enhances the transcellular (through the cell) passage of co-formulated drugs.[4][6]
- Drug Monomerization: By altering the polarity of the local solution, SNAC can weaken the hydrophobic interactions that cause some drugs, like semaglutide, to form oligomers, thus promoting the absorption of the active monomeric form.[4]
- Lymphatic Absorption: Recent studies in mesenteric lymph duct cannulated rats suggest that SNAC may also enhance the lymphatic absorption of certain compounds, such as cyanocobalamin.[7]

Signaling Pathway Diagram





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Caption: Proposed mechanism of SNAC-mediated oral drug absorption.

Data from Animal Models

The following tables summarize quantitative data from studies using SNAC in rat models.

Table 1: Toxicity Studies of SNAC in Rats



Animal Model	Dose (mg/kg/day)	Duration	Key Findings	NOAEL (mg/kg/day)	Reference
Sprague- Dawley Rats	2000	13 weeks (males), 10 weeks (females)	Mortality observed (20% males, 50% females). Slightly altered electrolytes and lower globulin levels. Increased liver and kidney weights without histopathologi cal changes.	Not established	[3][8]
Wistar Rats	100, 500, 1000	13 weeks	No mortality. Slightly altered electrolytes and lower globulin levels. Increased liver and kidney weights without histopathologi cal changes. Histopatholog ical changes	1000	[3][8]



			in the stomach likely due to gavage irritation.		
Pregnant Sprague- Dawley Rats	1000	From implantation through weaning	Slight decrease in maternal body weight, prolonged gestation, and increased stillbirths. No effects on growth and development of surviving offspring.	N/A	[9]

NOAEL: No-Observed-Adverse-Effect Level

Table 2: Pharmacokinetic Parameters of SNAC in Rats

Animal Model	Administrat ion	Dose	Oral Bioavailabil ity (%)	Key Findings	Reference
Rats	Oral	Not specified	~40%	SNAC is orally bioavailable.	[10]
Mesenteric lymph duct cannulated rats	Oral co- dosing with cyanocobala min	Not specified	N/A	SNAC enhanced the lymphatic absorption of cyanocobala min.	[7]



Experimental Protocols

Protocol 1: General Oral Administration of SNAC in Rats

This protocol is a general guideline for the oral administration of SNAC to rats via gavage, based on methodologies from toxicity studies.

Materials:

- SNAC (purity >98%)[8]
- Vehicle (e.g., sterile water for injection)
- Oral gavage needles (size appropriate for the rat's weight)
- Syringes
- Animal scale

Procedure:

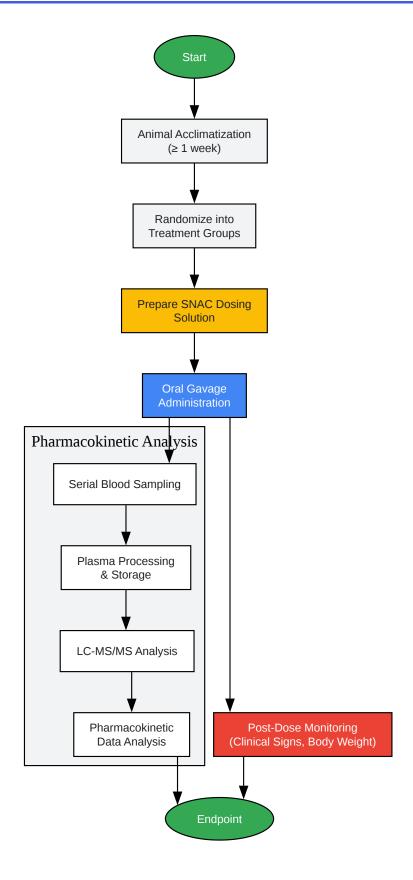
- Animal Acclimatization: House rats in standard conditions with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to standard chow and water.
- Dose Preparation:
 - Calculate the required amount of SNAC based on the mean body weight of the treatment group and the desired dose (e.g., 100, 500, or 1000 mg/kg).
 - Prepare the dosing solution by dissolving SNAC in the chosen vehicle. Ensure complete dissolution. The concentration should be calculated to deliver the dose in a standard gavage volume (e.g., 5-10 mL/kg).
- Administration:
 - Gently restrain the rat.



- Measure the distance from the rat's incisors to the last rib to estimate the correct length for gavage needle insertion.
- Carefully insert the gavage needle into the esophagus and advance it into the stomach.
- · Administer the SNAC solution slowly.
- Withdraw the needle and return the animal to its cage.
- · Monitoring:
 - Observe the animals for any signs of distress or toxicity immediately after dosing and at regular intervals.
 - Monitor body weight and food consumption throughout the study.
- Sample Collection (for PK studies):
 - Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein).
 - Process blood to obtain plasma and store at -80°C until analysis.

Experimental Workflow Diagram





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Caption: General workflow for an in vivo study of SNAC in rats.



Alternative Compound: ZM008

While SNAC is the most likely candidate for "**SN-008**" in the context of a general drug delivery vehicle, if the research area is immuno-oncology, "**SN-008**" could be a misidentification of ZM008.

- Compound: ZM008 is a first-in-class, fully human IgG1 monoclonal antibody targeting LLT1 (CLEC2D).[11]
- Mechanism: It works by disrupting the LLT1-CD161 interaction between tumor cells and NK cells, which activates the NK cells and subsequently T cells to produce anti-tumor effects.
 [11]
- Animal Models:
 - Mice: In HuNOG-EXL mice with PC3 xenografts, a 10 mg/kg dose of ZM008 resulted in approximately 48% tumor growth reduction.[12][13]
 - Monkeys: In Cynomolgus monkeys, ZM008 was well-tolerated at doses up to 125 mg/kg administered weekly for 4 weeks, with no mortality or adverse reactions.[13]

This information is provided for completeness in the event that "**SN-008**" was a typographical error for ZM008.

Disclaimer: These notes and protocols are intended for informational purposes and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved IACUC protocols.

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Methodological & Application





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